4-[3-(2H-1,2,3-benzotriazol-2-yl)propoxy]benzoic acid
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Overview
Description
4-[3-(2H-1,2,3-benzotriazol-2-yl)propoxy]benzoic acid is a chemical compound known for its unique structure and properties. This compound belongs to the class of benzotriazole derivatives, which are widely recognized for their diverse applications in various fields, including chemistry, biology, medicine, and industry. The benzotriazole moiety in its structure imparts significant stability and reactivity, making it a valuable compound for scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[3-(2H-1,2,3-benzotriazol-2-yl)propoxy]benzoic acid typically involves the reaction of 2H-1,2,3-benzotriazole with appropriate benzoic acid derivatives. One common method includes the nucleophilic substitution reaction where the benzotriazole moiety is introduced to the benzoic acid framework through a propoxy linker. The reaction conditions often involve the use of solvents like dimethylformamide (DMF) and catalysts such as potassium carbonate (K2CO3) to facilitate the reaction .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production. The final product is typically purified using techniques like recrystallization or chromatography to achieve the desired quality .
Chemical Reactions Analysis
Types of Reactions
4-[3-(2H-1,2,3-benzotriazol-2-yl)propoxy]benzoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Oxidation: KMnO4 in an acidic medium or H2O2 in the presence of a catalyst.
Reduction: NaBH4 in methanol or LiAlH4 in ether.
Substitution: Various nucleophiles like amines or thiols in the presence of a base such as K2CO3.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions can lead to a variety of derivatives with different functional groups .
Scientific Research Applications
4-[3-(2H-1,2,3-benzotriazol-2-yl)propoxy]benzoic acid has numerous applications in scientific research:
Chemistry: Used as a building block for synthesizing complex organic molecules and polymers.
Biology: Investigated for its potential as a biochemical probe and its interactions with biological macromolecules.
Medicine: Explored for its therapeutic potential, including its role as an antioxidant and its ability to modulate enzyme activity.
Industry: Utilized in the production of UV stabilizers, corrosion inhibitors, and as an additive in coatings and adhesives
Mechanism of Action
The mechanism of action of 4-[3-(2H-1,2,3-benzotriazol-2-yl)propoxy]benzoic acid involves its interaction with molecular targets such as enzymes and receptors. The benzotriazole moiety can form π-π stacking interactions and hydrogen bonds with these targets, leading to modulation of their activity. This compound can act as an antioxidant by scavenging free radicals and protecting cells from oxidative damage .
Comparison with Similar Compounds
Similar Compounds
2-(2H-Benzotriazol-2-yl)-4-(1,1,3,3-tetramethylbutyl)phenol: Known for its use as a UV absorber in various materials.
2-[3-(2H-Benzotriazol-2-yl)-4-hydroxyphenyl]ethyl methacrylate: Used in the preparation of UV-protective textiles and polymers.
Uniqueness
4-[3-(2H-1,2,3-benzotriazol-2-yl)propoxy]benzoic acid stands out due to its specific structure that combines the benzotriazole moiety with a benzoic acid framework through a propoxy linker. This unique structure imparts distinct physicochemical properties, making it versatile for various applications in research and industry .
Properties
IUPAC Name |
4-[3-(benzotriazol-2-yl)propoxy]benzoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3O3/c20-16(21)12-6-8-13(9-7-12)22-11-3-10-19-17-14-4-1-2-5-15(14)18-19/h1-2,4-9H,3,10-11H2,(H,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XSWKAJMXRFWDHU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NN(N=C2C=C1)CCCOC3=CC=C(C=C3)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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